N-({1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide
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Overview
Description
N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide typically involves the condensation of ortho-phenylenediamine with various aldehydes or carboxylic acids. The reaction conditions often include the use of oxidizing agents such as sodium metabisulphite in a mixture of solvents under mild conditions . The process can be optimized to achieve high yields and purity by adjusting the reaction temperature, solvent composition, and reaction time .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and scalability. The use of automated reactors and real-time monitoring systems can help in maintaining optimal reaction conditions and minimizing impurities .
Chemical Reactions Analysis
Types of Reactions
N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with various functional groups, while reduction may produce simpler benzimidazole compounds .
Scientific Research Applications
N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its antiviral, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring allows the compound to bind to nucleotides and proteins, thereby inhibiting their function. This can lead to the disruption of cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Osimertinib: A benzimidazole derivative used as an anticancer agent.
Navelbine: Another benzimidazole-based drug with anticancer properties.
Alectinib: A benzimidazole compound used in the treatment of certain cancers
Uniqueness
N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is unique due to its specific structural features, such as the presence of the 3,5-dimethylphenoxy group and the furan ring. These structural elements contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[[1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-18-14-19(2)16-20(15-18)30-12-6-5-11-28-22-9-4-3-8-21(22)27-24(28)17-26-25(29)23-10-7-13-31-23/h3-4,7-10,13-16H,5-6,11-12,17H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSINWZHJZWJSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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